molecular formula C16H17NO B14245068 N-(4-methylbenzyl)-2-phenylacetamide CAS No. 349126-18-7

N-(4-methylbenzyl)-2-phenylacetamide

Cat. No.: B14245068
CAS No.: 349126-18-7
M. Wt: 239.31 g/mol
InChI Key: OGIAKMOTGFCFQY-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.

Scientific Research Applications

N-(4-methylbenzyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)benzamide: Similar structure but lacks the phenylacetamide group.

    N-(4-methylbenzyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a phenylacetamide group.

    N-(4-methylbenzyl)-2-cyanoacetamide: Features a cyanoacetamide group.

Uniqueness

N-(4-methylbenzyl)-2-phenylacetamide is unique due to the presence of both a benzyl group and a phenylacetamide group, which can impart distinct chemical and biological properties.

Properties

CAS No.

349126-18-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

OGIAKMOTGFCFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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